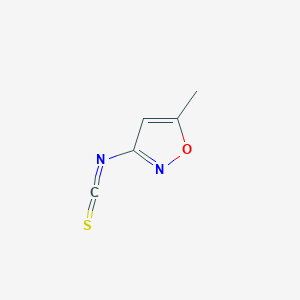
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one
Vue d'ensemble
Description
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C10H10N2OS and a molecular weight of 206.27 . It is a solid substance stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one and similar derivatives is often based on isothiocyanates . For example, 3-substituted 5-methylidene-2-thiohydantoins were synthesized by a one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium, followed by treatment of the reaction mixture with fuming hydrochloric acid .Molecular Structure Analysis
The InChI code for 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is 1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one is a solid substance . It has a molecular weight of 206.26 and a calculated log Po/w (iLOGP) of 2.04, indicating its lipophilicity . Its water solubility is calculated to be 0.747 mg/ml .Applications De Recherche Scientifique
-
Synthesis of Imidazole Derivatives
- Field : Synthetic Chemistry
- Application : Imidazole derivatives, including 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, have been used in the synthesis of biologically active molecules . They play a pivotal role in the synthesis of molecules with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral properties, and enzyme inhibitors .
- Method : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- Results : The synthesis of imidazole derivatives has led to the development of a wide range of biologically active compounds .
-
Anticancer Activity Evaluation
- Field : Pharmacology
- Application : Certain compounds, potentially including 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, have been evaluated for their anticancer activity .
- Method : The compounds are tested against specific cancer cell lines, and their inhibitory concentration (IC50) values are determined .
- Results : The results of these tests can help identify potential anticancer agents .
-
Chemical Reactions
- Field : Inorganic Chemistry
- Application : 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one has been used in chemical reactions with salts MCl2· xH2O (M = Co, Ni, Cu; x = 2, 6) .
- Method : The specific reaction procedures and conditions would depend on the desired outcome .
- Results : The results of these reactions can lead to the formation of new compounds .
-
Pharmacokinetics
- Field : Pharmacology
- Application : The compound’s physicochemical properties, such as its lipophilicity and water solubility, can be studied to predict its pharmacokinetic behavior . This includes its absorption, distribution, metabolism, and excretion (ADME) properties .
- Method : Various computational methods and experimental assays can be used to determine these properties .
- Results : The results can provide valuable information for designing next-generation drug candidates .
-
Synthesis of Other Derivatives
- Field : Synthetic Chemistry
- Application : 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method : The specific synthetic procedures would depend on the desired product .
- Results : The synthesis of new compounds can lead to the discovery of substances with novel properties .
-
Complex Formation with Metal Salts
- Field : Inorganic Chemistry
- Application : The compound has been used in reactions with metal salts MCl2· xH2O (M = Co, Ni, Cu; x = 2, 6) to form complexes .
- Method : The specific reaction procedures and conditions would depend on the desired outcome .
- Results : The results of these reactions can lead to the formation of new complexes .
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFPXALZVOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962990 | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
CAS RN |
4333-19-1 | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















